molecular formula C10H8ClN3O B8683963 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde

5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde

Cat. No.: B8683963
M. Wt: 221.64 g/mol
InChI Key: JFHLLSVAZZUNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has a pyrazole ring substituted with a chlorine atom, a methyl group, and a pyridinyl group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

The synthesis of 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar compounds to 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde include other substituted pyrazoles such as:

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H8ClN3O/c1-14-10(11)7(6-15)9(13-14)8-4-2-3-5-12-8/h2-6H,1H3

InChI Key

JFHLLSVAZZUNKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=N2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

DMF (35 mL) was cooled to 0° C. in an ice bath. POCl3 (99 mL, 1059 mmol) was added dropwise followed by addition of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol (26.5 g, 151 mmol). The resulting suspension was heated at about 80° C. for about 18 h. The mixture was allowed to cool to rt then added to ice-water (2000 mL). Saturated aqueous Na2CO3 was slowly added until the solution reached a pH>7. The resulting suspension was filtered and the solids washed with H2O (200 mL). The filter cake was dissolved in DCM (500 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 5-chloro-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (21.38 g, 64%) as a yellow solid: LC-MS (Table 1, Method g) Rt=1.72 min, m/z 222 (M+H)+; 1H-NMR (DMSO, Bruker 400 MHz) δ 10.58 (s, 1H), 8.68-8.64 (m, 1H), 8.01-7.87 (m, 2H), 7.49-7.40 (m, 1H), 3.91 (s, 3H).
Name
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

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